Fmoc-d-asp(otbu)-opfp

Descripción general

Descripción

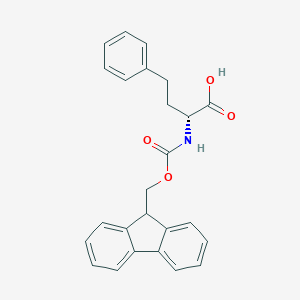

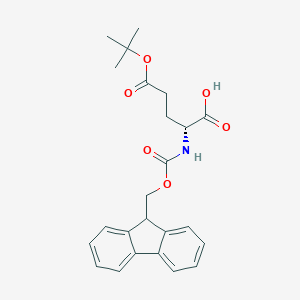

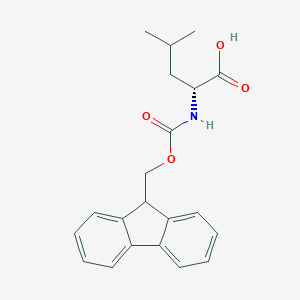

“Fmoc-D-Asp(OtBu)-OH” also known as “Fmoc-L-aspartic acid 4-tert-butyl ester”, is a Fmoc protected amino acid . It is an aspartic acid derivative .

Synthesis Analysis

“Fmoc-D-Asp(OtBu)-OH” is used in solid phase peptide synthesis . The t-butyl ester of the side chain is readily hydrolyzed in the same conditions used to cleave peptides from Wang resin or Rink amide resin .Molecular Structure Analysis

The molecular formula of “Fmoc-D-Asp(OtBu)-OH” is C23H25NO6 . Its molecular weight is 411.45 g/mol .Chemical Reactions Analysis

“Fmoc-D-Asp(OtBu)-OH” is used to prevent the formation of aspartimide by-products in Fmoc solid phase peptide synthesis .Physical and Chemical Properties Analysis

“Fmoc-D-Asp(OtBu)-OH” appears as a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF .Aplicaciones Científicas De Investigación

Síntesis de péptidos

Fmoc-d-asp(otbu)-opfp es un bloque de construcción estándar para la introducción de residuos de aminoácidos D-aspártico mediante la síntesis de péptidos en fase sólida (SPPS) Fmoc . Este proceso se utiliza para crear péptidos, que son cadenas cortas de aminoácidos. Estos péptidos pueden utilizarse en una variedad de aplicaciones de investigación, incluido el estudio de la estructura y la función de las proteínas.

Safety and Hazards

Mecanismo De Acción

Target of Action

Fmoc-D-Asp(OtBu)-OPfp is primarily used in the field of peptide synthesis . It is a Fmoc-protected amino acid derivative , which means it is used to introduce D-aspartic acid residues into peptide chains . The primary target of this compound is the peptide chain itself, where it plays a crucial role in the formation of the peptide sequence .

Mode of Action

The compound works by preventing the formation of aspartimide by-products during Fmoc solid phase peptide synthesis . This is achieved by introducing D-aspartic acid residues into the peptide sequence . The Fmoc group serves as a protective group that is removed later in the synthesis process .

Biochemical Pathways

It is known that the compound plays a significant role in the synthesis of peptides . Peptides, in turn, are involved in numerous biological processes, including acting as hormones, neurotransmitters, and cell signaling molecules.

Result of Action

The primary result of this compound’s action is the successful synthesis of peptide chains with D-aspartic acid residues

Action Environment

The action of this compound is typically carried out in a controlled laboratory environment during the process of peptide synthesis . Factors such as temperature, pH, and solvent conditions can influence the efficacy and stability of the compound during synthesis . .

Análisis Bioquímico

Biochemical Properties

Fmoc-D-Asp(OtBu)-OPfp plays a significant role in biochemical reactions. It is used in the synthesis of peptides, where it interacts with various enzymes and proteins. The nature of these interactions is complex and depends on the specific context of the peptide synthesis .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis. It can influence cell function by contributing to the formation of proteins that play key roles in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in peptide synthesis. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. The specific mechanisms of action depend on the context of the peptide synthesis and the other molecules involved .

Propiedades

IUPAC Name |

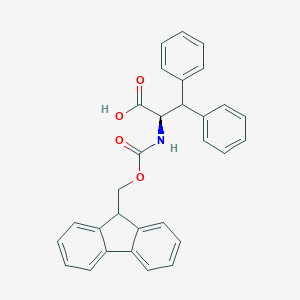

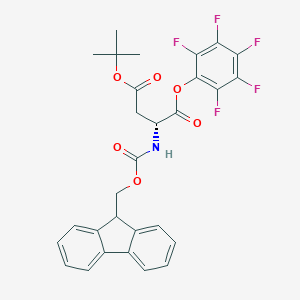

4-O-tert-butyl 1-O-(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24F5NO6/c1-29(2,3)41-20(36)12-19(27(37)40-26-24(33)22(31)21(30)23(32)25(26)34)35-28(38)39-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,35,38)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYWJUBBXKYAMY-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24F5NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40544413 | |

| Record name | 4-tert-Butyl 1-(pentafluorophenyl) N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200335-75-7 | |

| Record name | 4-tert-Butyl 1-(pentafluorophenyl) N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B557664.png)